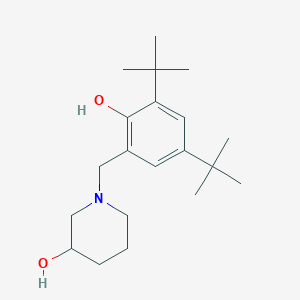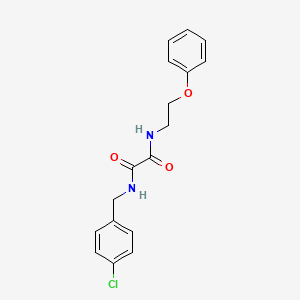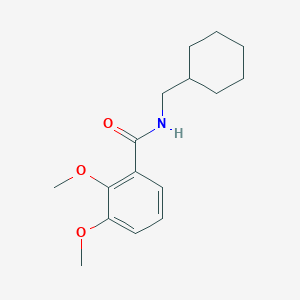![molecular formula C17H14N2O4 B5174866 8-[2-(4-nitrophenoxy)ethoxy]quinoline](/img/structure/B5174866.png)
8-[2-(4-nitrophenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(4-nitrophenoxy)ethoxy]quinoline, also known as NPEQ, is a quinoline derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 8-[2-(4-nitrophenoxy)ethoxy]quinoline in its various applications is not fully understood. However, studies have suggested that 8-[2-(4-nitrophenoxy)ethoxy]quinoline may exert its anticancer activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication. In addition, 8-[2-(4-nitrophenoxy)ethoxy]quinoline has been reported to exhibit fluorescence properties due to its ability to form a complex with metal ions.
Biochemical and Physiological Effects
Studies have shown that 8-[2-(4-nitrophenoxy)ethoxy]quinoline exhibits low toxicity and does not cause significant adverse effects on cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of 8-[2-(4-nitrophenoxy)ethoxy]quinoline in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[2-(4-nitrophenoxy)ethoxy]quinoline in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in certain fields.
Future Directions
For research on 8-[2-(4-nitrophenoxy)ethoxy]quinoline include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific fields. In medicinal chemistry, 8-[2-(4-nitrophenoxy)ethoxy]quinoline could be further studied for its potential as a drug candidate for cancer treatment. In materials science, 8-[2-(4-nitrophenoxy)ethoxy]quinoline could be further studied for its potential as a fluorescent probe for the detection of other metal ions. In environmental science, 8-[2-(4-nitrophenoxy)ethoxy]quinoline could be further studied for its potential as an adsorbent for the removal of other pollutants from water.
Conclusion
In conclusion, 8-[2-(4-nitrophenoxy)ethoxy]quinoline is a quinoline derivative that has shown promising results in terms of its potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 8-[2-(4-nitrophenoxy)ethoxy]quinoline in various scientific fields.
Synthesis Methods
The synthesis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline can be achieved through different methods, including the reaction of 8-hydroxyquinoline with 4-nitrophenyl chloroformate and 2-(2-methoxyethoxy)ethylamine. Another method involves the reaction of 8-hydroxyquinoline with 4-nitrophenyl chloroformate and 2-(2-hydroxyethoxy)ethylamine. Both methods have been reported to yield 8-[2-(4-nitrophenoxy)ethoxy]quinoline with high purity and yield.
Scientific Research Applications
8-[2-(4-nitrophenoxy)ethoxy]quinoline has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 8-[2-(4-nitrophenoxy)ethoxy]quinoline has been reported to exhibit anticancer activity through its ability to inhibit the growth of cancer cells. In materials science, 8-[2-(4-nitrophenoxy)ethoxy]quinoline has been used as a fluorescent probe for the detection of metal ions. In environmental science, 8-[2-(4-nitrophenoxy)ethoxy]quinoline has been reported to be an effective adsorbent for the removal of heavy metal ions from water.
properties
IUPAC Name |
8-[2-(4-nitrophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-19(21)14-6-8-15(9-7-14)22-11-12-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNUJSLLCFEPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5174784.png)
![tert-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5174791.png)


![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![{4-[3-(2-ethoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5174826.png)
![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)



![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)
![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)